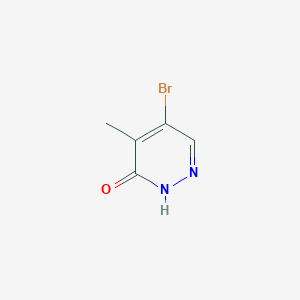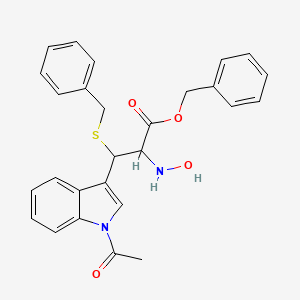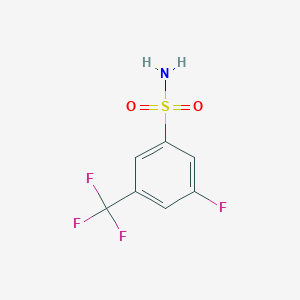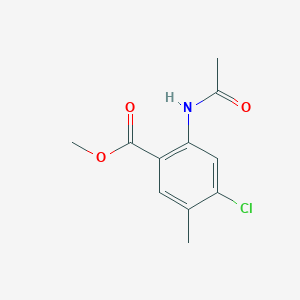![molecular formula C17H29NO B11717186 (E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)
(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンは、そのユニークな構造的特徴を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンの合成には、通常、複数のステップが含まれます。出発物質は、多くの場合、市販されているか、確立された有機反応によって合成できます。主なステップには、次のものがあります。
ナフタレンコアの形成: これは、適切な前駆体を制御された条件下で環化することによって行われます。
テトラメチル基の導入: このステップには、選択的なアルキル化反応が必要です。
プロパン-2-イリデン基の形成: これは、特定の試薬を使用してプロパン-2-イリデン部分を導入することにより行われます。
最終組み立て: 最後のステップには、ヒドロキシルアミン基を組み立てられた中間体に結合させることが含まれます。
工業的生産方法
この化合物の工業生産には、高収率と高純度を確保するために合成経路の最適化が含まれる場合があります。これには、高度な触媒、最適化された反応条件、および効率的な精製技術の使用が含まれます。
化学反応の分析
反応の種類
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: この化合物は、適切な条件下で求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロゲン化剤、求核剤、求電子剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応する酸化物を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンは、科学研究でいくつかの応用があります。
化学: 有機合成と触媒における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 薬物開発など、潜在的な治療的応用について探求されています。
産業: 特殊化学品や材料の製造に利用されています。
科学的研究の応用
(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他の生体分子が含まれる可能性があります。この化合物は、次の方法で効果を発揮する可能性があります。
酵素への結合: 酵素活性を阻害または活性化する。
受容体との相互作用: 受容体シグナル伝達経路を調節する。
細胞経路の変更: アポトーシスや細胞増殖など、さまざまな細胞プロセスに影響を与える。
類似の化合物との比較
類似の化合物
2-フルオロデスクロロケタミン: ケタミンに関連する解離性麻酔薬.
1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール: 同様の構造的特徴を持つ化合物.
独自性
(E)-N-[1-(3,3,5,5-テトラメチル-1,2,3,4,5,6,7,8-オクタヒドロナフタレン-2-イル)プロパン-2-イリデン]ヒドロキシルアミンは、その特定の構造構成と、明確な化学的および生物学的特性を与える可能性のあるテトラメチル基の存在によって独特です。
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole: A compound with similar structural features.
Uniqueness
(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine is unique due to its specific structural configuration and the presence of the tetramethyl groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C17H29NO |
|---|---|
分子量 |
263.4 g/mol |
IUPAC名 |
(NZ)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12- |
InChIキー |
MFKZMGIKZYMPME-PDGQHHTCSA-N |
異性体SMILES |
C/C(=N/O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
正規SMILES |
CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)


![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)




![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)

![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)
![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)


